molecular formula C19H15FN4S B14122042 (2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethanenitrile

(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene][4-(4-fluorophenyl)-1,3-thiazol-2-yl]ethanenitrile

Cat. No.: B14122042
M. Wt: 350.4 g/mol
InChI Key: DSYQVXDOZLSUPX-JJIBRWJFSA-N
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Description

(Z)-N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a carbohydrazonoyl cyanide moiety

Preparation Methods

The synthesis of (Z)-N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. The synthetic route may include the formation of the thiazole ring through cyclization reactions, followed by the introduction of the fluorophenyl group and the carbohydrazonoyl cyanide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve high yields and purity.

Chemical Reactions Analysis

(Z)-N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(Z)-N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds.

    Biology: The compound may have potential biological activities, making it a candidate for drug discovery and development.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

(Z)-N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can be compared with other similar compounds such as:

  • (Z)-N-(2,4-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
  • (Z)-N-(2,4-dimethylphenyl)-4-(4-bromophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide These compounds share similar structural features but differ in the substituents on the phenyl ring. The uniqueness of (Z)-N-(2,4-dimethylphenyl)-4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide lies in the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C19H15FN4S

Molecular Weight

350.4 g/mol

IUPAC Name

(2E)-N-(2,4-dimethylanilino)-4-(4-fluorophenyl)-1,3-thiazole-2-carboximidoyl cyanide

InChI

InChI=1S/C19H15FN4S/c1-12-3-8-16(13(2)9-12)23-24-17(10-21)19-22-18(11-25-19)14-4-6-15(20)7-5-14/h3-9,11,23H,1-2H3/b24-17+

InChI Key

DSYQVXDOZLSUPX-JJIBRWJFSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)F)C

Canonical SMILES

CC1=CC(=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F)C

Origin of Product

United States

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